5-Octin-3-ol

Descripción general

Descripción

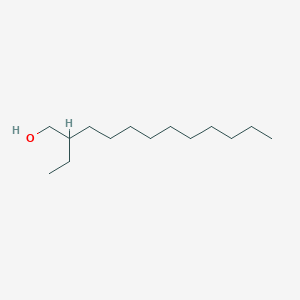

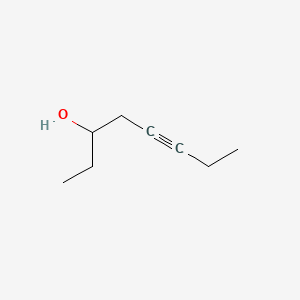

5-Octyn-3-ol is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.1962 . It is used as an intermediate for the synthesis of prostaglandins, modified eicosanoids structured with fatty acids attached to a 5-membered ring .

Synthesis Analysis

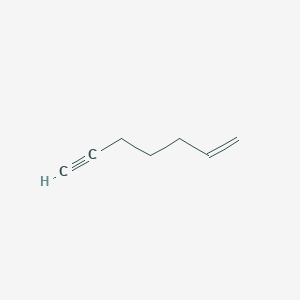

The synthesis of 5-Octyn-3-ol involves the asymmetric reduction of α,β-acetylenic ketones with B-3-pinanyl-9-borabicyclo . The reduction process is monitored by gas chromatography and generally takes about 8 hours for completion .

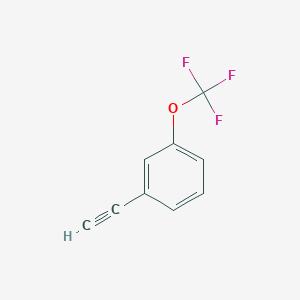

Molecular Structure Analysis

The molecular structure of 5-Octyn-3-ol can be represented in 2D or 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .

Physical and Chemical Properties Analysis

5-Octyn-3-ol has a density of 0.9±0.1 g/cm3, a boiling point of 169.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.7 mmHg at 25°C . It also has a refractive index of 1.453 .

Aplicaciones Científicas De Investigación

Aplicaciones de Investigación Científica del 5-Octin-3-ol

Síntesis de Prostaglandinas: El this compound se utiliza como intermedio en la síntesis de prostaglandinas, que son un grupo de compuestos lipídicos fisiológicamente activos que tienen diversos efectos similares a las hormonas en los animales .

Inhibición de la Corrosión: Aunque no se menciona directamente para el this compound, alcoholes acetilénicos similares se utilizan en formulaciones de inhibidores de la corrosión. Ayudan a prevenir la corrosión en complejos metálicos y se pueden utilizar como estabilizadores en soluciones de disolventes .

Intermediario Químico Biodegradable: Los alcoholes acetilénicos, como el this compound, pueden servir como intermediarios químicos biodegradables. Estos compuestos se pueden utilizar en aplicaciones ecológicas debido a su biodegradabilidad .

Aplicaciones Semioquímicas: Compuestos relacionados como el 1-octen-3-ol se han estudiado por su función como semioquímicos, que son sustancias químicas que transmiten un mensaje. Se utilizan como atrayentes o repelentes en el control de plagas, lo que indica posibles aplicaciones de investigación para el this compound en este campo .

Producción de Patulina: En la investigación micológica, se ha demostrado que compuestos como el 1-octen-3-ol influyen en la producción de patulina, una micotoxina producida por ciertas especies de hongos. Esto sugiere una posible aplicación para el this compound en el estudio del comportamiento fúngico y la producción de micotoxinas .

Síntesis Asimétrica: El this compound se puede utilizar en procesos de síntesis asimétrica para producir sustancias ópticamente activas. Esto es crucial en la industria farmacéutica, donde la quiralidad de las moléculas puede afectar la eficacia de los medicamentos .

Thermo Fisher Scientific - ®-(+)-1-Octyn-3-ol Thermo Fisher Scientific - 3-Octyn-1-ol Academia.edu - 1-Octen-3-ol – the attractant that repels Springer Link - Volatile 1-octen-3-ol increases patulin production Organic Syntheses Procedure

Safety and Hazards

Mecanismo De Acción

Target of Action

It is noted as a key intermediate for the synthesis of prostaglandins , which are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.

Mode of Action

Given its role in the synthesis of prostaglandins , it can be inferred that it may interact with enzymes involved in the prostaglandin synthesis pathway.

Result of Action

Given its role in prostaglandin synthesis , it may contribute to the physiological effects associated with these compounds, such as inflammation, fever, and induction of labor.

Propiedades

IUPAC Name |

oct-5-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXQZVKQXYOPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968480 | |

| Record name | Oct-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53723-18-5 | |

| Record name | 5-Octyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oct-5-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

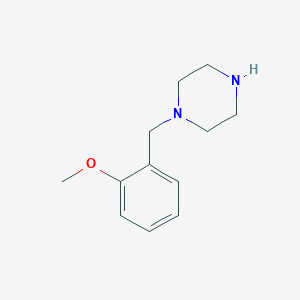

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)